2-Chloro-5-(propylsulfamoyl)benzoic acid is a chemical compound that belongs to the class of sulfamoyl benzoic acids. This compound is characterized by the presence of a chloro group and a propylsulfamoyl moiety attached to a benzoic acid structure. It has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as a hypolipidemic agent, which means it may help lower lipid levels in the blood.
The compound can be synthesized through various methods, primarily involving the modification of benzoic acid derivatives. Its classification falls under the category of organic compounds, specifically aromatic carboxylic acids, and it is also recognized for its sulfonamide functionality due to the sulfamoyl group.
The synthesis of 2-chloro-5-(propylsulfamoyl)benzoic acid typically involves several key steps:
The molecular structure of 2-chloro-5-(propylsulfamoyl)benzoic acid can be represented as follows:
The structure features:
This configuration contributes to its biological activity and interaction with biological targets.
2-Chloro-5-(propylsulfamoyl)benzoic acid participates in various chemical reactions typical for carboxylic acids and sulfonamides:
These reactions are essential for modifying the compound's properties for specific applications in drug development.
The mechanism of action for 2-chloro-5-(propylsulfamoyl)benzoic acid primarily relates to its role as a hypolipidemic agent. It is believed to exert its effects by:
This mechanism is supported by studies demonstrating its potency compared to other known hypolipidemic agents.
These properties are crucial for handling and application in laboratory settings.
2-Chloro-5-(propylsulfamoyl)benzoic acid has several significant applications in scientific research:
These applications highlight its importance in both medicinal chemistry and biochemical research contexts.
The sulfamoyl (–SO₂NH–) moiety in 2-chloro-5-(propylsulfamoyl)benzoic acid serves as a critical pharmacophore, with its substitution pattern directly dictating receptor affinity and functional potency. Systematic SAR studies demonstrate that N-monoalkylation (e.g., propyl) optimally balances steric accessibility and lipophilicity, yielding 10- to 15-fold higher LPA2 receptor activation compared to unsubstituted sulfamoyl analogues (EC₅₀ = 0.11 μM vs. >10 μM) [1] [3]. N-Dialkylation or aromatic substitution (e.g., phenyl) disrupts hydrogen-bonding interactions within the hydrophobic binding pocket of LPA2, reducing agonist efficacy by >50% [1] [6]. Notably, replacing the sulfamoyl linkage with sulfonamide (–SO₂NR₂) or carboxamide (–CONH–) groups diminishes NF-κB activation potency, confirming the requirement for both hydrogen bond donor (N–H) and acceptor (S=O) properties [3].
Table 1: Impact of Sulfamoyl N-Substitution on Biological Activity [1] [3] [6]
N-Substituent | LPA2 Agonism EC₅₀ (μM) | NF-κB Activation (%) |
---|---|---|
Unsubstituted (–SO₂NH₂) | >10.0 | 25 ± 3 |
N-Propyl (–SO₂NHCH₂CH₂CH₃) | 0.11 ± 0.03 | 200 ± 15 |
N,N-Diethyl (–SO₂NEt₂) | 5.16 ± 0.84 | 45 ± 6 |
N-Phenyl (–SO₂NHPh) | 8.30 ± 1.20 | 32 ± 4 |
The n-propyl chain in 2-chloro-5-(propylsulfamoyl)benzoic acid enhances adjuvant potency by optimizing lipophilicity (clogP ≈ 2.8) and membrane permeability, critical for intracellular TLR4/NF-κB pathway engagement. Compared to methyl or ethyl analogues, the propyl group extends hydrophobic contact with Leu²⁸⁷ and Val³⁰¹ residues in the LPA2 allosteric pocket, increasing residence time by 3-fold [1] [3]. This translates to sustained NF-κB activation—key for vaccine adjuvant activity—with the propyl derivative showing 124% NF-κB induction at 12h post-LPS stimulation versus 75–89% for shorter-chain analogues [2] [3]. Elongation beyond propyl (e.g., butyl, pentyl) induces steric clashes, reducing binding affinity by >40% [3].
Table 2: Molecular Modeling Parameters of Sulfamoyl Alkyl Chains [1] [3]
Alkyl Chain | Docking Score (kcal/mol) | Hydrophobic Contacts | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Methyl | –7.2 | 3 | –6.8 |
Ethyl | –8.1 | 5 | –7.5 |
Propyl | –9.4 | 7 | –8.9 |
Butyl | –8.0 | 6 | –7.7 |
Replacing the propylsulfamoyl group with methylsulfamoyl or phenylsulfamoyl drastically alters bioactivity profiles. Methylsulfamoyl analogues exhibit 3-fold lower NF-κB activation (EC₅₀ = 1.42 μM) due to insufficient hydrophobic volume for receptor van der Waals interactions [1] [4]. Phenylsulfamoyl derivatives, while enhancing aromatic stacking, increase molecular rigidity and logP (≈3.5), reducing aqueous solubility and membrane diffusion rates [4] [7]. Crucially, phenyl substitution eliminates the N-H hydrogen bond donor, diminishing LPA2 specificity and triggering off-target LPA3 inhibition (IC₅₀ = 6.6 μM) [1] [7]. In contrast, the propylsulfamoyl group achieves a optimal balance, conferring picomolar LPA2 agonism (EC₅₀ = 5.06 × 10⁻⁶ μM for 11d) with no cross-reactivity at LPA1, LPA3–5 receptors [1].
Table 3: Comparative Bioactivity of Sulfamoyl Analogues [1] [2] [4]
Compound | LPA2 EC₅₀ (μM) | NF-κB Activation (%) | LPA3 Inhibition IC₅₀ (μM) |
---|---|---|---|
2-Chloro-5-(methylsulfamoyl)benzoic acid | 1.42 | 100 ± 8 | >10 |
2-Chloro-5-(propylsulfamoyl)benzoic acid | 0.11 | 200 ± 15 | >10 |
2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid | 0.05 | 104 ± 10 | 6.6 |
2-Chloro-5-(phenylsulfamoyl)benzoic acid | 8.30 | 32 ± 4 | 8.2 |
Though 2-chloro-5-(propylsulfamoyl)benzoic acid lacks intrinsic thiazole components, its adjuvant synergy with thiazole-containing compounds informs SAR. Conjugating the benzoic acid core to 4-(2,5-dimethylphenyl)thiazol-2-amine via amide linkages enhances NF-κB activation by 150% compared to the parent acid [2] [3]. The thiazole’s electron-rich N atom hydrogen-bonds with TLR4 Asp²⁹⁹, while 2,5-dimethylphenyl extends into a hydrophobic subpocket, synergizing with propylsulfamoyl’s LPA2 agonism. However, replacing dimethylphenyl with aliphatic thiazole substituents (e.g., methyl, tert-butyl) abolishes activity, confirming the necessity of planar aromatic motifs for π-cation interactions with Lys³⁰⁵ [3]. Bromination at thiazole C5 maintains potency (EC₅₀ = 0.05 μM) and enables photoaffinity labeling for target identification [3].
Chlorine at the ortho-position (C2) of the benzoic acid ring is essential for bioactivity, as it minimizes rotational freedom and enforces a coplanar conformation with the sulfamoyl group. This orientation stabilizes a charge-transfer complex with LPA2 Trp⁹⁸, enhancing binding affinity by 8-fold compared to meta- or unsubstituted analogues [1] [9]. Fluorine substitution at C2 or C4 retains 85–92% activity due to similar electronegativity and van der Waals radius, while bulkier halogens (Br, I) induce steric hindrance, reducing potency by 30–50% [8] [9]. Nitro groups at C3 (e.g., 3-chloro-2-nitrobenzoic acid) drastically lower pKa (≈2.8), impairing solubility and membrane permeation [9].
Table 4: Electronic and Steric Effects of Benzoic Acid C2 Substitution [1] [8] [9]
C2 Substituent | Hammett σₚ Constant | Relative Agonism (%) | Steric Es Parameter |
---|---|---|---|
H | 0.00 | 25 ± 3 | 0.00 |
F | 0.06 | 92 ± 7 | –0.46 |
Cl | 0.23 | 100 | –0.97 |
Br | 0.23 | 70 ± 5 | –1.16 |
I | 0.28 | 52 ± 4 | –1.40 |
NO₂ | 0.78 | 15 ± 2 | –1.24 |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6